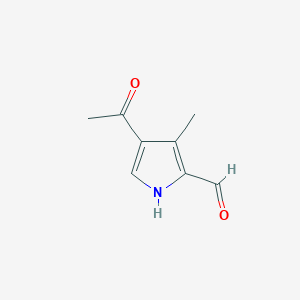
4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like carboxaldehyde, acetyl, and methyl on the pyrrole ring makes it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it suitable for the synthesis of complex pyrrole derivatives.
Industrial Production Methods
Industrial production of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) typically involves large-scale chemical synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) include:
- Pyrrole-2-carboxaldehyde
- Pyrrole-2-aldehyde
- 2-Formylpyrrole
- 2-Pyrrolylcarboxaldehyde
- α-Pyrrolaldehyde
- 2-Pyrrolecarbaldehyde
- 2-Pyrrolecarboxaldehyde
Uniqueness
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) is unique due to the presence of multiple functional groups on the pyrrole ring, which enhances its reactivity and versatility in synthetic applications. The combination of carboxaldehyde, acetyl, and methyl groups provides distinct chemical properties that differentiate it from other pyrrole derivatives.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3 |
InChI-Schlüssel |
XXXHGFHHHUNHII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1C(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



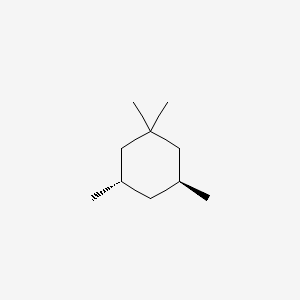
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

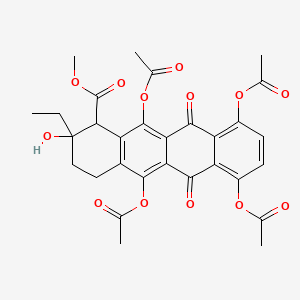
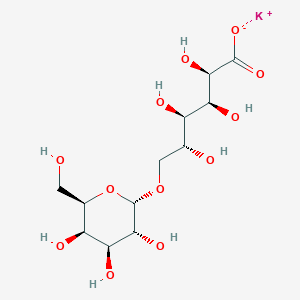
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
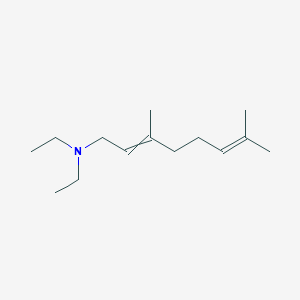
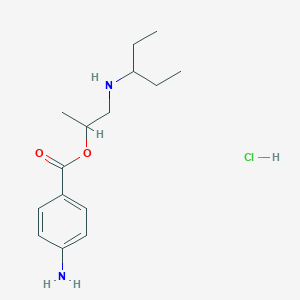
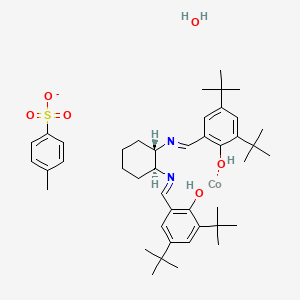
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
